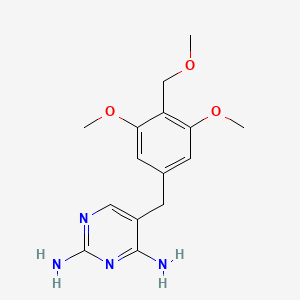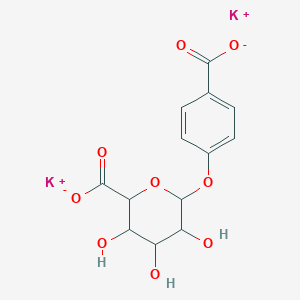
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that features multiple functional groups, including carboxylate, phenoxy, and trihydroxy oxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the phenoxy group: This can be achieved through the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions.
Introduction of carboxylate groups: Carboxylation reactions, often using carbon dioxide or carboxylating agents, can be employed.
Formation of the trihydroxy oxane ring: This step may involve cyclization reactions, where diols react under acidic or basic conditions to form the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents may be used to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Carboxylate groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of carboxylates may produce diols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in catalysis.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the synthesis of polymers and as an additive in materials science.
Mechanism of Action
The mechanism by which Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate: can be compared to other phenoxy carboxylates and trihydroxy oxane derivatives.
Unique Features: The combination of functional groups in this compound provides unique chemical reactivity and potential biological activity.
List of Similar Compounds
- Phenoxyacetic acid derivatives
- Trihydroxy oxane derivatives
- Carboxylate-substituted phenols
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12K2O9 |
|---|---|
Molecular Weight |
390.42 g/mol |
IUPAC Name |
dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
KPDYLOSOAFVPRB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)

![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
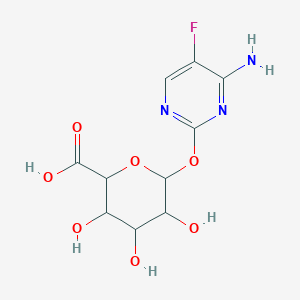
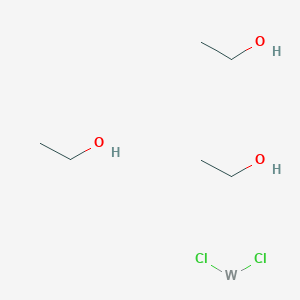

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
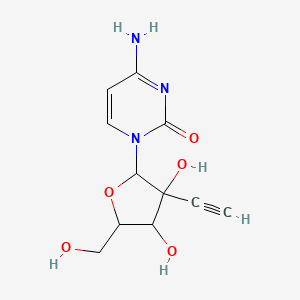
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
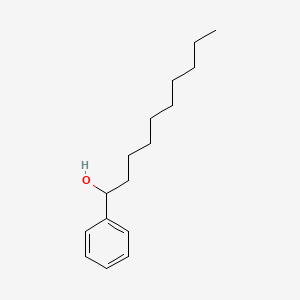
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)

